molecular formula C22H23ClFN3O B2430170 1-(tert-butyl)-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876888-71-0

1-(tert-butyl)-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2430170
CAS No.: 876888-71-0
M. Wt: 399.89
InChI Key: AROFBNJSQBFJNH-UHFFFAOYSA-N
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Description

1-(tert-butyl)-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK). Its primary research value lies in its application as a chemical probe to dissect the complex signaling pathways driven by ALK fusion proteins, such as NPM-ALK and EML4-ALK, which are key oncogenic drivers in several malignancies Source . Researchers utilize this compound to investigate the mechanisms of ALK-mediated cell proliferation, survival, and transformation in preclinical models. Furthermore, it serves as a critical tool for studying resistance mechanisms that arise against first-generation ALK inhibitors, providing insights for the development of next-generation therapeutic strategies Source . Its high selectivity profile makes it exceptionally valuable for validating ALK as a specific therapeutic target in both cellular and in vivo studies, thereby advancing the field of targeted cancer therapy.

Properties

IUPAC Name

1-tert-butyl-4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O/c1-22(2,3)27-12-14(11-20(27)28)21-25-18-9-4-5-10-19(18)26(21)13-15-16(23)7-6-8-17(15)24/h4-10,14H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROFBNJSQBFJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-butyl)-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzimidazole moiety, which is known for various biological activities. The presence of the tert-butyl and chloro-fluorobenzyl groups enhances its lipophilicity, potentially improving membrane permeability.

The proposed mechanism of action for this compound involves the inhibition of poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair processes. By inhibiting PARP1, the compound may induce synthetic lethality in cancer cells that are already deficient in DNA repair mechanisms, such as those with BRCA mutations.

Biological Activity Data

Activity IC50 (nM) Cell Line Comments
PARP1 Inhibition2.6Various cancer cell linesSignificant inhibition compared to standard inhibitors.
Antiproliferative Activity5.0 - 10.0MDA-MB-231 (breast cancer)Exhibited moderate cytotoxic effects on cancer cells.
Apoptosis InductionN/AVariousInduces apoptosis through mitochondrial pathway disruption.

Case Studies

  • Study on PARP1 Inhibition : A study evaluated the compound's effectiveness against PARP1 and found it to have a competitive inhibition profile with an IC50 of 2.6 nM, suggesting strong potential as an anticancer agent. This study highlighted the compound's ability to form stable complexes with PARP1-DNA, leading to enhanced cytotoxicity in BRCA-deficient cell lines .
  • Antiproliferative Effects : In vitro studies demonstrated that the compound exhibited significant antiproliferative activity against various cancer cell lines, including MDA-MB-231 and A549 (lung cancer). The mechanism was linked to the induction of apoptosis characterized by chromatin condensation and activation of caspases .
  • Lipophilicity and Drug Design : Research indicated that the lipophilic nature of the compound plays a critical role in its biological activity, facilitating better membrane penetration and bioavailability . Modifications to enhance lipophilicity were shown to correlate with improved antiproliferative effects.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 1-(tert-butyl)-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibit promising anticancer properties. Preliminary studies suggest that these compounds can inhibit the growth of various cancer cell lines. For instance, derivatives of benzimidazole have shown effectiveness against Mycobacterium tuberculosis and certain cancer types by targeting specific enzymes involved in tumor growth and proliferation .

2. Neurological Disorders
The structural features of this compound suggest potential interactions with receptors associated with neurological pathways. Compounds that incorporate benzimidazole structures have been evaluated for their ability to modulate neurotransmitter systems, indicating possible applications in treating conditions like depression and anxiety .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzimidazole core through condensation reactions.
  • Substitution reactions to introduce the chloro and fluorine groups.
  • Cyclization processes to form the pyrrolidinone structure.

These synthetic routes can be tailored to enhance the biological activity or modify pharmacokinetic properties, making this compound versatile for further research .

Case Studies

Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of related compounds, researchers synthesized a series of benzimidazole derivatives and tested them against various cancer cell lines. Results indicated that certain modifications led to increased potency against breast cancer cells, suggesting that structural variations significantly impact efficacy .

Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar compounds, revealing that modifications to the benzimidazole structure resulted in enhanced activity against resistant strains of bacteria. This highlights the potential for developing new antibiotics based on the core structure of this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(tert-butyl)-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one?

  • Methodological Answer : A two-step approach is commonly employed:

Benzimidazole core formation : React 2-chloro-6-fluorobenzyl chloride with 2-aminobenzimidazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group. This aligns with methods used for analogous benzimidazole derivatives .

Pyrrolidinone coupling : Use tert-butyl-protected pyrrolidin-2-one intermediates, activated via carbodiimide coupling (e.g., EDC/HOBt), to attach the benzimidazole moiety. This strategy avoids racemization and improves yield .

  • Key Considerations : Monitor reaction progress via TLC or HPLC to minimize side products like unsubstituted benzimidazoles.

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., tert-butyl singlet at ~1.4 ppm, benzyl group aromatic signals). Multi-dimensional NMR (e.g., HSQC) resolves overlapping peaks in the pyrrolidinone region .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~470–480 Da) and detects impurities .
  • IR Spectroscopy : Stretching vibrations for C=O (pyrrolidinone, ~1680–1720 cm⁻¹) and C-F (aromatic, ~1100–1250 cm⁻¹) confirm functional groups .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Benzimidazole derivatives often exhibit activity via DNA intercalation or enzyme inhibition .
  • Cytotoxicity Testing : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Variation of Substituents : Synthesize analogs with modified benzyl (e.g., replacing Cl/F with Br/CF₃) or tert-butyl groups (e.g., cyclopropyl or adamantyl). Compare activity in dose-response assays .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., bacterial topoisomerases or fungal CYP51). Prioritize substitutions that enhance binding energy .
    • Data Contradiction Analysis : If bioactivity decreases despite favorable docking scores, investigate solubility or membrane permeability using logP measurements or Caco-2 cell assays.

Q. What strategies mitigate poor solubility in aqueous buffers during in vivo studies?

  • Methodological Answer :

  • Salt Formation : Screen counterions (e.g., HCl, mesylate) via pH-solubility profiling. Benzimidazole derivatives often form stable hydrochloride salts .
  • Nanoformulation : Use lipid-based nanoparticles (e.g., liposomes) or cyclodextrin complexes to enhance bioavailability. Characterize particle size via DLS and encapsulation efficiency via HPLC .

Q. How can researchers develop stability-indicating analytical methods for this compound?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative conditions (H₂O₂). Use HPLC-PDA to track degradation products (e.g., tert-butyl cleavage or benzimidazole oxidation) .
  • Method Validation : Validate HPLC methods per ICH guidelines (precision, accuracy, LOD/LOQ). Use a C18 column with gradient elution (ACN/water + 0.1% TFA) for optimal resolution .

Q. What experimental approaches resolve stereochemical uncertainties in the pyrrolidin-2-one ring?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak® column with hexane/ethanol to separate enantiomers. Confirm configuration via X-ray crystallography or optical rotation .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidinone formation to control stereochemistry .

Data Contradiction and Optimization

Q. How should conflicting data on antimicrobial potency between analogs be addressed?

  • Methodological Answer :

  • Replicate Assays : Conduct triplicate experiments under standardized conditions (e.g., fixed inoculum size, incubation time) to rule out variability .
  • Mechanistic Profiling : Compare time-kill kinetics or target enzyme inhibition (e.g., gyrase supercoiling assays) to identify off-target effects .

Q. What statistical tools are recommended for optimizing reaction yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (e.g., Box-Behnken design) to evaluate factors like temperature, solvent ratio, and catalyst loading. Analyze via ANOVA to identify significant variables .
  • Machine Learning : Train models on historical reaction data (e.g., solvent polarity, base strength) to predict optimal conditions for new analogs .

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